molecular formula C14H17F3N2O3S B6781337 N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B6781337
M. Wt: 350.36 g/mol
InChI Key: SUIIEVHZSHPHAJ-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a dioxothiane moiety

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3S/c15-14(16,17)12-9-18-5-2-11(12)13(20)19-6-1-10-3-7-23(21,22)8-4-10/h2,5,9-10H,1,3-4,6-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIIEVHZSHPHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCNC(=O)C2=C(C=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the trifluoromethyl group through radical trifluoromethylation . The dioxothiane moiety can be synthesized separately and then coupled with the pyridine derivative under appropriate conditions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiane moiety can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiane moiety would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.

Comparison with Similar Compounds

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide can be compared with other compounds that have similar functional groups:

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring, but may lack the dioxothiane and carboxamide groups.

    Carboxamide derivatives: Compounds with carboxamide groups but different substituents on the pyridine ring.

    Dioxothiane derivatives: Compounds with the dioxothiane moiety but different substituents on the pyridine ring.

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